molecular formula C15H20N2O2 B14007202 2-[(Dipropylamino)methyl]isoindole-1,3-dione CAS No. 66399-06-2

2-[(Dipropylamino)methyl]isoindole-1,3-dione

Cat. No.: B14007202
CAS No.: 66399-06-2
M. Wt: 260.33 g/mol
InChI Key: MQRWFRAFKLPMBJ-UHFFFAOYSA-N
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Description

2-[(Dipropylamino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindole-1,3-dione derivatives typically involves the condensation of phthalic anhydride with primary amines . For 2-[(Dipropylamino)methyl]isoindole-1,3-dione, a similar approach can be employed where phthalic anhydride reacts with dipropylamine under controlled conditions. The reaction is usually carried out in a solvent such as toluene, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often involves green chemistry principles to minimize environmental impact. Solventless conditions and the use of catalysts are common practices to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(Dipropylamino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Dipropylamino)methyl]isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence various signaling pathways in the brain, which is why it is being studied for its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dipropylamino)methyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as a ligand for dopamine receptors sets it apart from other isoindole-1,3-dione derivatives .

Properties

CAS No.

66399-06-2

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

2-[(dipropylamino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H20N2O2/c1-3-9-16(10-4-2)11-17-14(18)12-7-5-6-8-13(12)15(17)19/h5-8H,3-4,9-11H2,1-2H3

InChI Key

MQRWFRAFKLPMBJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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